molecular formula C14H15NO2S2 B5718366 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5718366
M. Wt: 293.4 g/mol
InChI Key: RWYHPQJDQVYGIL-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as EBET, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBET belongs to the thiazole family and is a yellow crystalline powder that is soluble in organic solvents.

Mechanism of Action

The exact mechanism of action of 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins in the body, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is its potential as a drug delivery system. Researchers are also exploring the use of 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in the development of new anti-cancer drugs. Additionally, there is interest in studying the structural properties of 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its derivatives for use in materials science and organic synthesis.

Synthesis Methods

4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 2-ethylthio-1,3-thiazole-4-carbaldehyde with 2-ethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 2-ethylthio-1,3-thiazole-4-carbaldehyde with 2-ethoxybenzaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid.

Scientific Research Applications

4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(2-ethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential as a drug delivery system.

properties

IUPAC Name

(4Z)-4-[(2-ethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-3-17-12-8-6-5-7-10(12)9-11-13(16)19-14(15-11)18-4-2/h5-9H,3-4H2,1-2H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYHPQJDQVYGIL-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)SC(=N2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)SC(=N2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-(2-ethoxybenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one

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